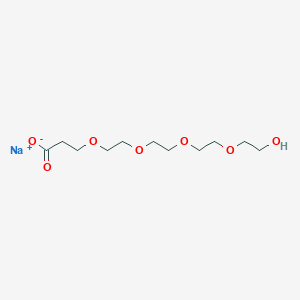![molecular formula C7H6F2N2O B15340864 (NZ)-N-[1-(3,5-difluoropyridin-2-yl)ethylidene]hydroxylamine](/img/structure/B15340864.png)
(NZ)-N-[1-(3,5-difluoropyridin-2-yl)ethylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NZ)-N-[1-(3,5-difluoropyridin-2-yl)ethylidene]hydroxylamine: is a chemical compound characterized by the presence of a hydroxylamine functional group attached to a difluoropyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[1-(3,5-difluoropyridin-2-yl)ethylidene]hydroxylamine typically involves the reaction of 3,5-difluoropyridine with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (NZ)-N-[1-(3,5-difluoropyridin-2-yl)ethylidene]hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (NZ)-N-[1-(3,5-difluoropyridin-2-yl)ethylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
Mécanisme D'action
The mechanism of action of (NZ)-N-[1-(3,5-difluoropyridin-2-yl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The difluoropyridine moiety enhances the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- (3,5-Difluoropyridin-2-yl)methanol
- 1-(3,5-Difluoropyridin-2-yl)-1H-pyrazol-3-amine
Comparison:
- (3,5-Difluoropyridin-2-yl)methanol: This compound shares the difluoropyridine core but differs in the functional group attached. It is primarily used in different synthetic applications and has distinct reactivity compared to (NZ)-N-[1-(3,5-difluoropyridin-2-yl)ethylidene]hydroxylamine.
- 1-(3,5-Difluoropyridin-2-yl)-1H-pyrazol-3-amine: This compound also contains the difluoropyridine moiety but is part of a different chemical class. It is used in medicinal chemistry for its potential biological activity.
Propriétés
Formule moléculaire |
C7H6F2N2O |
|---|---|
Poids moléculaire |
172.13 g/mol |
Nom IUPAC |
(NZ)-N-[1-(3,5-difluoropyridin-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H6F2N2O/c1-4(11-12)7-6(9)2-5(8)3-10-7/h2-3,12H,1H3/b11-4- |
Clé InChI |
CKEYUDVESARXNG-WCIBSUBMSA-N |
SMILES isomérique |
C/C(=N/O)/C1=C(C=C(C=N1)F)F |
SMILES canonique |
CC(=NO)C1=C(C=C(C=N1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


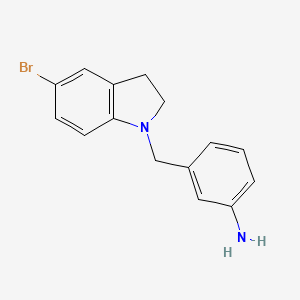
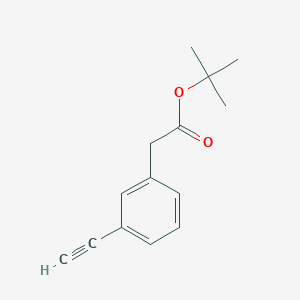
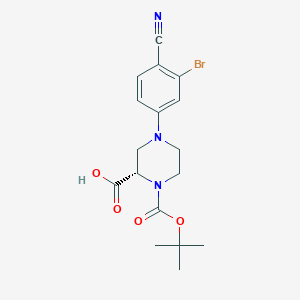
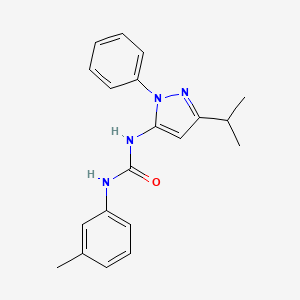
![4-(2-(4-(2-(pyridin-2-yl)-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yloxy)ethyl)morpholine](/img/structure/B15340805.png)

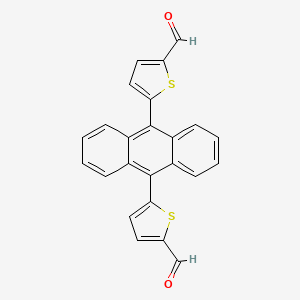
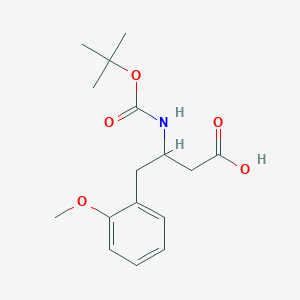
![4,4'-(1H,1'H-[2,2'-Biimidazole]-1,1'-diyl)dibenzoic acid](/img/structure/B15340821.png)
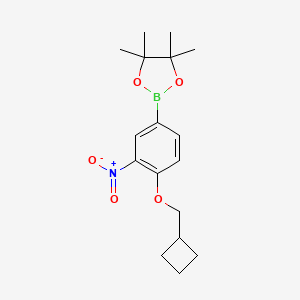
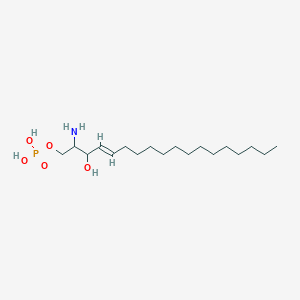

![(2R)-5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate](/img/structure/B15340857.png)
